molecular formula C16H13ClN2O2 B8673468 2-((1-Benzyl-1H-indazol-3-yl)oxy)acetyl chloride CAS No. 40988-23-6

2-((1-Benzyl-1H-indazol-3-yl)oxy)acetyl chloride

Cat. No.: B8673468
CAS No.: 40988-23-6
M. Wt: 300.74 g/mol
InChI Key: KLJKSHJIQPPZKG-UHFFFAOYSA-N
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Description

2-((1-Benzyl-1H-indazol-3-yl)oxy)acetyl chloride is an organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Benzyl-1H-indazol-3-yl)oxy)acetyl chloride typically involves the reaction of 1-benzyl-1H-indazole with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((1-Benzyl-1H-indazol-3-yl)oxy)acetyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The acetyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid.

    Condensation reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) at room temperature or elevated temperatures.

    Condensation reactions: Aldehydes or ketones in the presence of a base or acid catalyst.

Major Products Formed

    Nucleophilic substitution: Formation of amides, esters, or thioesters.

    Hydrolysis: Formation of the corresponding carboxylic acid.

    Condensation reactions: Formation of various indazole derivatives with extended conjugation.

Scientific Research Applications

2-((1-Benzyl-1H-indazol-3-yl)oxy)acetyl chloride has several scientific research applications:

    Medicinal chemistry: It is used as an intermediate in the synthesis of biologically active compounds, including potential anticancer and antimicrobial agents.

    Organic synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material science: It can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-((1-Benzyl-1H-indazol-3-yl)oxy)acetyl chloride is primarily based on its ability to react with nucleophiles. The acetyl chloride group is highly reactive and can form covalent bonds with various nucleophilic sites in biological molecules. This reactivity makes it a useful tool in medicinal chemistry for modifying biomolecules and studying their functions.

Comparison with Similar Compounds

Similar Compounds

    [(1-benzyl-1H-indazol-3-yl)-oxy]acetic acid: Similar structure but with a carboxylic acid group instead of an acetyl chloride group.

    [(1-benzyl-1H-indazol-3-yl)-oxy]ethyl chloride: Similar structure but with an ethyl chloride group instead of an acetyl chloride group.

    [(1-benzyl-1H-indazol-3-yl)-oxy]propionyl chloride: Similar structure but with a propionyl chloride group instead of an acetyl chloride group.

Uniqueness

2-((1-Benzyl-1H-indazol-3-yl)oxy)acetyl chloride is unique due to its specific reactivity and the presence of the acetyl chloride group, which makes it highly reactive towards nucleophiles. This reactivity is advantageous in various synthetic applications, allowing for the formation of a wide range of derivatives.

Properties

CAS No.

40988-23-6

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

2-(1-benzylindazol-3-yl)oxyacetyl chloride

InChI

InChI=1S/C16H13ClN2O2/c17-15(20)11-21-16-13-8-4-5-9-14(13)19(18-16)10-12-6-2-1-3-7-12/h1-9H,10-11H2

InChI Key

KLJKSHJIQPPZKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OCC(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

[(1-BENZYL-1H-indazol-3-yl)-oxy]acetic acid (Bendazac) (50 g) are suspended in benzene (500 ml) and thionyl chloride (15 ml) is added. The solution is stirred under reflux for about half an hour, cooled, concentrated at room temperature under reduced pressure, the oily residue is treated with further benzene and concentrated again to dryness under vacuum. After addition of hexane, the acidic chloride precipitates as lightly coloured crystals. The solution is filtered and washed with hexane. The substance is colourless and shows m.p. 78°-9°. Yield: 90% of the calculated.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

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